6,7-Dibromonaphthalene-2,3-dicarbonitrile

Catalog No.
S709449
CAS No.
74815-81-9
M.F
C12H4Br2N2
M. Wt
335.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dibromonaphthalene-2,3-dicarbonitrile

CAS Number

74815-81-9

Product Name

6,7-Dibromonaphthalene-2,3-dicarbonitrile

IUPAC Name

6,7-dibromonaphthalene-2,3-dicarbonitrile

Molecular Formula

C12H4Br2N2

Molecular Weight

335.98 g/mol

InChI

InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H

InChI Key

YHUVAAVMNCSZQN-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br

Synthesis and Characterization:

2,3-Dibromo-6,7-dicyanonaphthalene is an organic compound synthesized through various methods, including the bromination of 2,3-dicyanonaphthalene with bromine or N-bromosuccinimide [, ]. This white to pale yellow crystalline solid possesses a characteristic melting point and is soluble in common organic solvents [, ]. Its structure has been confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

Research suggests that 2,3-Dibromo-6,7-dicyanonaphthalene exhibits interesting properties with potential applications in various scientific fields:

  • Organic Electronics

    Due to its electron-withdrawing cyano groups, the compound may find use in organic electronics like field-effect transistors and organic light-emitting diodes (OLEDs) [, ]. Studies have shown that it can be employed as an electron acceptor material in organic solar cells, demonstrating promising photovoltaic performance [].

  • Material Science

    The presence of bromine atoms in the molecule makes it a potential candidate for flame retardant materials due to its ability to act as a flame retardant source [].

  • Biomedical Research

    While the specific applications in biomedicine are still under exploration, some studies have investigated the potential of 2,3-Dibromo-6,7-dicyanonaphthalene as a precursor for the synthesis of biologically active molecules [].

Current Research Trends:

The current research on 2,3-Dibromo-6,7-dicyanonaphthalene primarily focuses on:

  • Fine-tuning its properties

    Researchers are exploring methods to modify the molecule's structure to optimize its properties for specific applications in organic electronics and material science [, ].

  • Exploring new functionalities

    Investigations are underway to explore the potential of this compound in other scientific fields, such as medicinal chemistry and material science [, ].

6,7-Dibromonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H4Br2N2C_{12}H_{4}Br_{2}N_{2} and a molecular weight of approximately 335.98 g/mol. This compound features a naphthalene core structure, which consists of two fused benzene rings, with bromine substituents at positions 6 and 7 and cyano groups (−C≡N) at positions 2 and 3. The presence of these electron-withdrawing cyano groups significantly alters the electronic properties of the naphthalene framework, potentially enhancing its utility in various applications such as organic electronics and materials science .

There is no current research available on the mechanism of action of BCN in biological systems or its interaction with other molecules.

Due to the presence of bromine and cyanide groups, BCN is likely hazardous.

  • Toxicity: Both bromine and cyanide are toxic. Exposure to BCN could cause irritation, respiratory problems, and other health effects [, ].
  • Flammability: Information not available, but the presence of aromatic rings suggests some flammability.
  • Reactivity: BCN might react with strong oxidizing agents or bases.

The chemical reactivity of 6,7-dibromonaphthalene-2,3-dicarbonitrile is influenced by its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions under appropriate conditions.
  • Electrophilic Aromatic Substitution: The bromine atoms can undergo electrophilic aromatic substitution, allowing for further functionalization of the naphthalene ring.
  • Reduction Reactions: The cyano groups can be reduced to amine functionalities, expanding the compound's potential for further chemical modifications .

Synthesis of 6,7-dibromonaphthalene-2,3-dicarbonitrile can be achieved through several methods:

  • Bromination: Starting from naphthalene or its derivatives, bromination can be performed using bromine or N-bromosuccinimide to introduce bromine atoms at the desired positions.
  • Cyanation: Following bromination, cyanation can be accomplished using reagents such as sodium cyanide or potassium cyanide to introduce the cyano groups at positions 2 and 3.
  • Suzuki-Miyaura Coupling: This method allows for the synthesis of complex derivatives by coupling aryl halides with boronic acids in the presence of palladium catalysts .

6,7-Dibromonaphthalene-2,3-dicarbonitrile has several potential applications:

  • Organic Electronics: Its electron-withdrawing properties make it suitable as an electron acceptor in organic solar cells and organic light-emitting diodes (OLEDs).
  • Flame Retardants: The presence of bromine enhances its effectiveness as a flame retardant material.
  • Precursor in Medicinal Chemistry: It may serve as a building block for synthesizing biologically active compounds .

Several compounds share structural similarities with 6,7-dibromonaphthalene-2,3-dicarbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-Dibromo-6,7-dicyanonaphthaleneSimilar core structure; two cyano groupsStronger electron-withdrawing effect
6-Bromonaphthalene-2-carbonitrileOne cyano group; fewer halogen substituentsLess complex reactivity
Naphthalene-1,5-dicarbonitrileDifferent substitution pattern; no bromineLacks halogen functionality

Each compound exhibits unique electronic properties and reactivity profiles based on its substituents. The presence of multiple halogens and cyano groups in 6,7-dibromonaphthalene-2,3-dicarbonitrile distinguishes it from others by enhancing its potential applications in advanced materials and electronics .

Systematic IUPAC Nomenclature and Molecular Formula

The compound’s IUPAC name is 2,3-dibromo-6,7-dicyanonaphthalene, reflecting the priority of substituents in alphabetical order (bromo precedes cyano) and their positions on the naphthalene backbone. The molecular formula is C₁₂H₄Br₂N₂, derived from a naphthalene core (C₁₀H₈) with two bromine atoms (Br) and two cyano groups (–CN) attached.

Table 1: Key Nomenclatural and Formulaic Data

PropertyValue/Description
IUPAC Name2,3-Dibromo-6,7-dicyanonaphthalene
Molecular FormulaC₁₂H₄Br₂N₂
Molecular Weight335.986 g/mol
Functional Groups2 × Bromine (Br), 2 × Cyano (–CN)

The numbering follows IUPAC rules, where substituents are assigned the lowest possible locants. The naphthalene ring (positions 1–8) has bromines at positions 6 and 7 (adjacent on the second aromatic ring) and cyano groups at positions 2 and 3 (adjacent on the first aromatic ring).

CAS Registry Number and Alternative Identifiers

The compound is indexed under CAS 74815-81-9 and is recognized by additional identifiers:

Table 2: Key Identifiers

Identifier TypeValue/Description
CAS Registry Number74815-81-9
DSSTox Substance IDDTXSID30348134
MDL NumberMFCD00191423
InChI KeyYHUVAAVMNCSZQN-UHFFFAOYSA-N
SMILESC1=C2C=C(C(=CC2=CC(=C1Br)Br)C#N)C#N

These identifiers facilitate cross-referencing in chemical databases and regulatory frameworks.

Structural Isomerism and Positional Specificity

6,7-Dibromonaphthalene-2,3-dicarbonitrile exhibits positional specificity due to the fixed arrangement of substituents. Unlike other dicyanonaphthalene derivatives (e.g., 1,4-dicyanonaphthalene or 2,6-dicyanonaphthalene), this compound’s bromine and cyano groups occupy distinct, non-overlapping positions on the naphthalene ring. This arrangement minimizes steric hindrance and influences electronic properties.

Key Features of Substituent Placement:

  • Bromine Atoms: Positioned at 6 and 7 (peri-adjacent on the second aromatic ring).
  • Cyano Groups: Positioned at 2 and 3 (ortho-adjacent on the first aromatic ring).
  • Unique Geometry: The peri arrangement of bromines and ortho arrangement of cyano groups create distinct electronic environments compared to other isomers.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,3-Dibromo-6,7-dicyanonaphthalene

Dates

Last modified: 08-15-2023

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